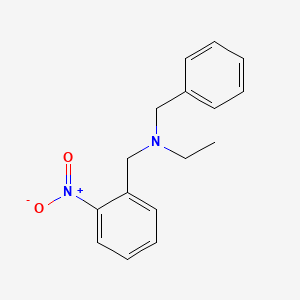
3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (2,4-dinitrophenyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (2,4-dinitrophenyl)hydrazone, also known as DNPH, is a chemical compound that is commonly used in scientific research. DNPH is a derivative of hydrazine and is frequently used to detect the presence of carbonyl groups in organic compounds. DNPH is a yellow-orange crystalline powder that is highly reactive and is often used in laboratory experiments.
作用機序
3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (2,4-dinitrophenyl)hydrazone reacts with carbonyl groups in organic compounds to form a yellow-orange precipitate. The reaction is highly specific and only occurs with carbonyl groups, making 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (2,4-dinitrophenyl)hydrazone a valuable tool for researchers studying the structure and function of organic compounds.
Biochemical and Physiological Effects:
3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (2,4-dinitrophenyl)hydrazone does not have any known biochemical or physiological effects. It is a reactive compound that is used solely for laboratory experiments.
実験室実験の利点と制限
One advantage of using 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (2,4-dinitrophenyl)hydrazone in laboratory experiments is its high specificity for carbonyl groups. This makes it a valuable tool for researchers studying the structure and function of organic compounds. However, 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (2,4-dinitrophenyl)hydrazone is a highly reactive compound and must be handled with care to avoid accidents or contamination of samples.
List of
将来の方向性
1. Development of new methods for the synthesis of 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (2,4-dinitrophenyl)hydrazone.
2. Investigation of the mechanism of action of 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (2,4-dinitrophenyl)hydrazone.
3. Development of new applications for 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (2,4-dinitrophenyl)hydrazone in scientific research.
4. Investigation of the potential toxicity of 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (2,4-dinitrophenyl)hydrazone and its effects on the environment.
5. Development of new techniques for the detection and quantification of 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (2,4-dinitrophenyl)hydrazone in laboratory samples.
合成法
3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (2,4-dinitrophenyl)hydrazone can be synthesized through a reaction between 2,4-dinitrophenylhydrazine and 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde. The reaction takes place in the presence of a solvent such as ethanol or methanol and is typically carried out at room temperature. The resulting product is a yellow-orange crystalline powder that is highly reactive and is often used in laboratory experiments.
科学的研究の応用
3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (2,4-dinitrophenyl)hydrazone is commonly used in scientific research to detect the presence of carbonyl groups in organic compounds. 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (2,4-dinitrophenyl)hydrazone reacts with carbonyl groups to form a yellow-orange precipitate, which can be easily detected and quantified. This makes 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (2,4-dinitrophenyl)hydrazone a valuable tool for researchers studying the structure and function of organic compounds.
特性
IUPAC Name |
[3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-2,4,6-trimethylphenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5/c1-10-6-11(2)15(9-22)12(3)14(10)8-18-19-16-5-4-13(20(23)24)7-17(16)21(25)26/h4-8,19,22H,9H2,1-3H3/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQGHNIWJCCCMI-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CO)C)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1CO)C)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-2,4,6-trimethylphenyl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5728412.png)



![2-[2-(2-naphthylsulfonyl)ethyl]-1H-benzimidazole](/img/structure/B5728444.png)



![2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5728455.png)



